
(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound that belongs to the morpholine class. Morpholine derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a 4-chlorophenyl group and a prop-2-en-1-yl group attached to the morpholine ring, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and morpholine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chlorobenzaldehyde and morpholine under acidic or basic conditions.
Alkylation: The intermediate is then subjected to alkylation using prop-2-en-1-yl bromide or a similar alkylating agent to introduce the prop-2-en-1-yl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as sodium methoxide, sodium ethoxide, or halogenating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Applications De Recherche Scientifique
(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.
(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness
(2R)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine is unique due to the presence of both the 4-chlorophenyl and prop-2-en-1-yl groups attached to the morpholine ring. This combination of functional groups may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
920802-39-7 |
|---|---|
Formule moléculaire |
C13H16ClNO |
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
(2R)-2-(4-chlorophenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C13H16ClNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m0/s1 |
Clé InChI |
FXXGFZMRXVUWTN-ZDUSSCGKSA-N |
SMILES isomérique |
C=CCN1CCO[C@@H](C1)C2=CC=C(C=C2)Cl |
SMILES canonique |
C=CCN1CCOC(C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



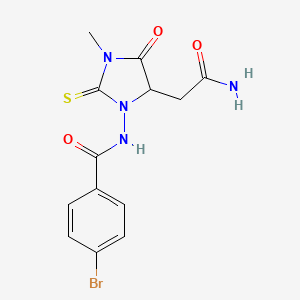
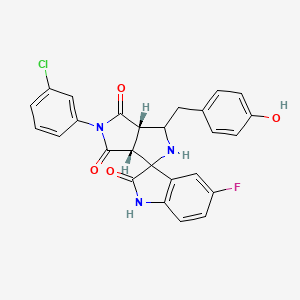
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)

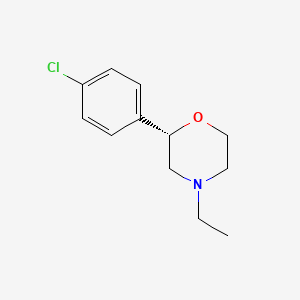
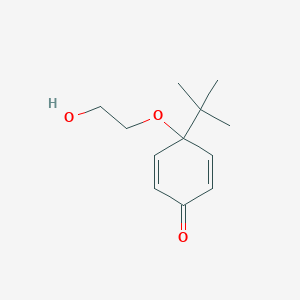
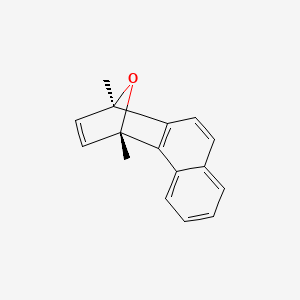
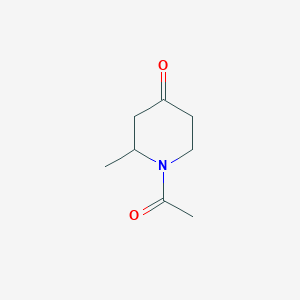
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
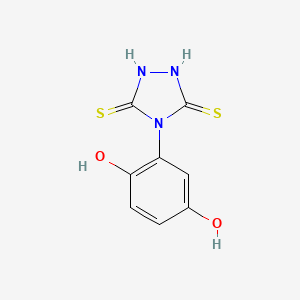

![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
